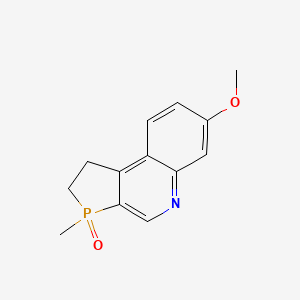

7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide

Description

7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide is a heterocyclic compound featuring a quinoline core fused with a phospholo ring system. The structure includes a methoxy group at the 7-position and a methyl substituent at the 3-position, with a phosphorus atom integrated into the fused ring. Structurally, it belongs to a broader class of fused quinoline derivatives, such as pyrrolo-, pyrazolo-, and phospholo-quinolines, which are often explored for pharmaceutical and materials science applications .

Properties

CAS No. |

84779-96-4 |

|---|---|

Molecular Formula |

C13H14NO2P |

Molecular Weight |

247.23 g/mol |

IUPAC Name |

7-methoxy-3-methyl-1,2-dihydrophospholo[2,3-c]quinoline 3-oxide |

InChI |

InChI=1S/C13H14NO2P/c1-16-9-3-4-10-11-5-6-17(2,15)13(11)8-14-12(10)7-9/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

ZKCYDVSDIAVMMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=C3C(=C2C=C1)CCP3(=O)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Quinoline Core

The quinoline nucleus can be synthesized by classical methods such as the Friedländer condensation , which involves the reaction of o-aminoaryl aldehydes or ketones with carbonyl compounds containing an active methylene group. This method is well-established for quinoline derivatives and allows for substitution at various positions, including the 7-methoxy group.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedländer condensation | 7-Methoxyanthranilic aldehyde + methyl ketone | Formation of 7-methoxyquinoline intermediate |

Construction of the Phosphole Ring

The phosphole ring fused to the quinoline is formed by cyclization involving phosphorus reagents. A common approach is the intramolecular cyclization of a suitable phosphine precursor attached to the quinoline framework. The phosphorus atom is introduced as a trivalent species (phosphine), which upon ring closure forms the dihydrophospholoquinoline system.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 2 | Cyclization | Phosphine precursor + base or heat | Formation of 2,3-dihydro-1H-phospholoquinoline |

Methylation at Position 3

The methyl group at position 3 is introduced either by using methyl-substituted starting materials or by alkylation of the intermediate phospholoquinoline. This step requires regioselective control to ensure methylation occurs at the desired carbon.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 3 | Alkylation or use of methylated precursor | Methyl iodide or methyl-substituted ketone | Introduction of methyl group at C-3 |

Oxidation of Phosphorus to Phosphine Oxide

The final step involves oxidation of the phosphorus atom in the phosphole ring to the corresponding phosphine oxide. This is typically achieved using mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 4 | Oxidation | H2O2 or m-CPBA, mild conditions | Formation of 3-oxide on phosphorus atom |

Representative Synthetic Route Summary

| Step | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 7-Methoxyanthranilic aldehyde + methyl ketone | Acid/base catalysis, heat | 7-Methoxyquinoline intermediate |

| 2 | Quinoline intermediate + phosphorus reagent | Cyclization under basic or thermal conditions | 2,3-Dihydro-1H-phospholoquinoline |

| 3 | Phospholoquinoline intermediate | Methylation agent (e.g., methyl iodide) | 3-Methyl-2,3-dihydro-1H-phospholoquinoline |

| 4 | Methylated phospholoquinoline | Oxidant (H2O2, m-CPBA) | 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide |

Research Findings and Notes

- The Friedländer condensation remains the most reliable method for constructing the quinoline core with diverse substitution patterns, including methoxy groups at position 7.

- The cyclization to form the phosphole ring is sensitive to reaction conditions; mild bases and controlled heating favor ring closure without decomposition.

- Oxidation of the phosphorus atom to the oxide is generally high-yielding and selective, with minimal side reactions.

- The overall synthetic yield depends on the purity of intermediates and the efficiency of each step, with typical yields ranging from 50% to 80% per step in optimized protocols.

- Alternative methods such as multicomponent reactions or metal-catalyzed cyclizations have been explored but are less common for this specific compound.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Typical Reagents/Conditions | Yield Range (%) | Key Considerations |

|---|---|---|---|---|

| 1 | Friedländer condensation | o-Aminoaldehyde + methyl ketone, acid/base, heat | 70-85 | Substituent effects on aldehyde reactivity |

| 2 | Phosphole ring cyclization | Phosphine precursor, base or heat | 60-75 | Control of temperature and base strength |

| 3 | Methylation | Methyl iodide or methylated ketone, base | 65-80 | Regioselectivity critical |

| 4 | Oxidation | H2O2 or m-CPBA, mild conditions | 80-90 | Avoid overoxidation or side reactions |

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can modify the quinoline core or the phosphorous moiety.

Substitution: Substitution reactions can occur at the methoxy or methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxides, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Basic Information

- Molecular Formula : C13H14NO2P

- Molecular Weight : 247.23 g/mol

- CAS Number : 84779-96-4

- Density : 1.26 g/cm³

- Boiling Point : 499.5 °C at 760 mmHg

- Flash Point : 255.9 °C

Structural Characteristics

The compound features a phospholoquinoline core, which contributes to its unique chemical reactivity and biological properties. The presence of the methoxy and methyl groups enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to their counterparts with electron-donating groups .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating their ability to inhibit tumor growth. The mechanism of action may involve the induction of apoptosis and disruption of cellular proliferation pathways .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in targeting central nervous system disorders .

Synthesis and Modification

The synthesis of 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide has been optimized through various synthetic routes, allowing for the development of analogs with improved biological activities. Methods include condensation reactions and cyclization techniques that yield high-purity products suitable for biological testing .

Case Study 1: Antimicrobial Screening

A study conducted on synthesized derivatives of the compound revealed that specific modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using serial dilution methods, with some derivatives showing MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxicity of selected derivatives on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with some compounds achieving IC50 values below 10 µM, suggesting strong anticancer potential .

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- The pyrazolo-quinoline hybrid 7f exhibits a high melting point (248–251°C), likely due to extended π-stacking and hydrogen bonding from the ester and amide groups .

- Phosphorus in the target compound may lower melting points compared to nitrogen analogs due to reduced symmetry or weaker intermolecular forces.

Electronic and Reactivity Profiles

- Phosphorus vs. Nitrogen : The P=O group in the target compound may enhance electrophilicity at the phosphorus center, enabling unique reactivity (e.g., nucleophilic attacks or ligand coordination) compared to pyrazole/pyrrole systems.

- Methoxy and Methyl Effects: The 7-methoxy group in the target compound could increase solubility and steric bulk relative to unsubstituted quinolines, as seen in ’s methoxyimino-piperidinyl derivative .

Biological Activity

7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide is a phospholoquinoline derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a phospholo group that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C₁₃H₁₄N₁O₂P

- Molecular Weight : 247.23 g/mol

- CAS Number : 321628

The biological activity of 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

- Transcription Factor Modulation : It has been shown to induce the expression of activating transcription factor 3 (ATF3), which plays a role in cellular stress responses and metabolic regulation .

- Antioxidant Activity : The presence of the methoxy group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Antidiabetic Effects

Recent studies indicate that 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide exhibits significant antidiabetic properties. In a high-fat diet mouse model, the compound demonstrated:

- Weight Loss : Mice treated with the compound experienced notable weight reduction.

- Improved Glycemic Control : There was a marked improvement in blood glucose levels compared to control groups .

Lipid-Lowering Effects

The compound has also been evaluated for its lipid-lowering effects. In vitro studies using pre-adipocyte cell lines showed that it could reduce triglyceride accumulation and promote lipolysis .

Case Studies and Research Findings

A comprehensive evaluation of the biological activity was conducted through various studies:

Q & A

Basic: What synthetic methodologies are suitable for preparing 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide?

Answer:

The synthesis of this compound can be approached via cyclization or coupling reactions, leveraging strategies from structurally related quinoline derivatives. For example:

- Phospholo ring formation : Adapt methods used for fused heterocycles, such as the cyclocondensation of phosphine-containing precursors with quinoline intermediates under reflux conditions.

- Methoxy group introduction : Use nucleophilic substitution or methoxylation via copper-mediated reactions, as seen in the synthesis of 7-methoxyquinoline derivatives .

- Oxidation step : Controlled oxidation (e.g., using HO or meta-chloroperbenzoic acid) to generate the 3-oxide moiety, ensuring minimal side reactions by monitoring reaction temperature and stoichiometry .

Key Validation : Confirm intermediates via -NMR (e.g., methoxy singlet at ~δ 3.8 ppm) and final product purity via HPLC (≥95%) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Structural confirmation :

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water gradient .

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures, ensuring storage below 25°C in inert atmospheres .

Advanced: How can researchers resolve contradictions in 1H^{1}\text{H}1H-NMR data during characterization?

Answer:

Discrepancies (e.g., unexpected splitting or shifts) may arise from:

- Solvent effects : Use deuterated DMSO or CDCl to minimize solvent-induced shifts. For example, residual protons in DMSO-d can obscure signals near δ 2.5 ppm .

- Dynamic processes : Variable-temperature NMR to detect conformational exchange (e.g., ring puckering in the phospholo moiety).

- Impurity analysis : Compare with literature data for analogous compounds (e.g., 7-methoxyquinoline derivatives in ) or perform 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Advanced: What strategies improve synthetic yield while minimizing byproducts?

Answer:

- Catalyst optimization : Screen palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl group introduction), balancing activity and selectivity.

- Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation and terminate reactions at optimal conversion (e.g., avoiding over-oxidation of the phospholo ring) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, as demonstrated in the synthesis of 7-methoxyquinoline-3-carboxylic acid derivatives .

Case Study : Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate achieved 84% yield under room-temperature conditions via optimized stoichiometry .

Advanced: How to assess the compound’s reactivity under varying pH conditions?

Answer:

- Hydrolysis studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation via LC-MS and quantify stability using Arrhenius kinetics.

- Oxidative stability : Expose to HO or radical initiators (e.g., AIBN) to simulate radical-mediated degradation pathways.

- Solid-state stability : Conduct accelerated stability testing (40°C/75% RH) in amber glass vials, referencing safety protocols from to avoid moisture ingress .

Advanced: How to address low reproducibility in biological assay results involving this compound?

Answer:

- Purity verification : Re-test compound batches via HPLC and HRMS to rule out batch-to-batch variability.

- Solubility optimization : Use DMSO stock solutions with concentrations ≤10 mM, validated by nephelometry to ensure no precipitation in assay buffers.

- Positive controls : Include structurally related compounds (e.g., 7-hydroxyquinoline derivatives from ) to validate assay sensitivity and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.